2-Chloro-4-pyridylzinc bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

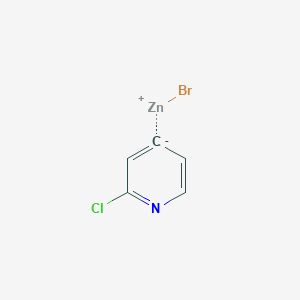

2-Chloro-4-pyridylzinc bromide is an organozinc compound with the molecular formula C₅H₃BrClNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-4-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 2-chloro-4-bromopyridine. This process involves the treatment of 2-chloro-4-bromopyridine with active zinc in the presence of a suitable solvent such as THF under mild conditions . The reaction is typically carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is usually produced in large quantities and stored in glass bottles with screw caps and septa to maintain its stability .

化学反应分析

Types of Reactions

2-Chloro-4-pyridylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the pyridylzinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl or vinyl halides, bases (e.g., potassium carbonate)

Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

科学研究应用

Organic Synthesis

2-Chloro-4-pyridylzinc bromide plays a crucial role in the synthesis of complex organic molecules through cross-coupling reactions, such as:

- Negishi Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organozinc reagents. The mechanism involves transmetalation followed by reductive elimination, where the pyridyl group is transferred to a palladium catalyst.

- Allylation Reactions : The compound can be utilized for allylation processes, providing high yields of desired products when coupled with suitable electrophiles .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in synthesizing biologically active compounds, including:

- Kinase Inhibitors : These compounds target specific kinases involved in cancer pathways, potentially leading to novel therapeutic agents.

- Antibiotics : The compound has been explored for its ability to synthesize new antibiotic candidates that can combat resistant bacterial strains.

Material Science

The compound is also applied in producing materials with specific properties:

- Liquid Crystals : It contributes to the development of liquid crystal displays (LCDs) through the synthesis of liquid crystalline materials.

- Conductive Polymers : The versatility of this compound allows for the creation of conductive polymers used in electronic applications.

Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing a series of triazole derivatives with promising biological activity against various cancer cell lines. The synthesis involved multiple steps where the compound acted as a key intermediate in forming more complex structures with potential anticancer properties .

Development of Antitumor Agents

Research focused on synthesizing pyridine-based compounds using this compound showed that these derivatives exhibited significant antitumor activity in preclinical models, emphasizing their potential as therapeutic agents targeting specific cancer pathways .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | High yields and diverse product range |

| Medicinal Chemistry | Kinase inhibitors | Effective against targeted cancer types |

| Material Science | Liquid crystals | Enhanced optical properties |

| Conductive polymers | Improved electrical conductivity |

作用机制

The mechanism of action of 2-chloro-4-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the pyridylzinc compound transfers its pyridyl group to the palladium catalyst. This is followed by the reductive elimination step, where the palladium catalyst forms a new carbon-carbon bond between the pyridyl group and the aryl or vinyl halide . The overall process is facilitated by the presence of a base, which helps to deprotonate the pyridylzinc compound and activate it for the transmetalation step.

相似化合物的比较

Similar Compounds

2-Pyridylzinc bromide: Similar to 2-chloro-4-pyridylzinc bromide but lacks the chloro substituent. It is also used in cross-coupling reactions but may have different reactivity and selectivity.

4-Pyridylzinc bromide: Another similar compound with the pyridyl group in a different position.

Uniqueness

This compound is unique due to the presence of both chloro and pyridyl groups, which can influence its reactivity and selectivity in cross-coupling reactions. The chloro substituent can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .

生物活性

2-Chloro-4-pyridylzinc bromide is an organozinc compound that has garnered attention in various fields of research, particularly in organic synthesis and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its organometallic nature, which allows it to engage in cross-coupling reactions. The compound is synthesized through the reaction of zinc with 2-chloro-4-pyridine, resulting in a stable organozinc reagent that can be utilized in various organic transformations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways. This interaction can lead to changes in cellular processes, potentially affecting cell growth and differentiation.

- Redox Reactions : The presence of the zinc moiety allows for participation in redox reactions, which can be crucial for cellular signaling and metabolic regulation.

- Formation of Complexes : this compound can form complexes with various biomolecules, impacting their function and stability.

Biological Applications

The biological applications of this compound are diverse:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially serving as a lead compound for the development of new antibiotics.

- Cancer Research : The ability to modulate enzyme activity makes it a candidate for cancer treatment research, where targeting specific pathways can inhibit tumor growth.

- Drug Development : Its versatility in forming derivatives opens avenues for creating new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using colorimetric methods such as the MTT assay, which measures metabolic activity as an indicator of cell viability .

Compound MIC (µg/mL) Bacterial Strain This compound derivative A 32 E. coli This compound derivative B 16 S. aureus This compound derivative C 8 P. aeruginosa - Mechanistic Studies : Research has shown that the compound interacts with specific enzymes involved in metabolic pathways. For instance, studies involving enzyme assays indicated that this compound could inhibit the activity of certain dehydrogenases, suggesting potential applications in metabolic disorders .

- Synthesis of Bioactive Compounds : The use of this compound as a coupling agent has led to the synthesis of various bioactive molecules. For example, its reaction with aryl halides has produced compounds with anti-inflammatory properties .

属性

IUPAC Name |

bromozinc(1+);2-chloro-4H-pyridin-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACYBHUOXWGOFY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。